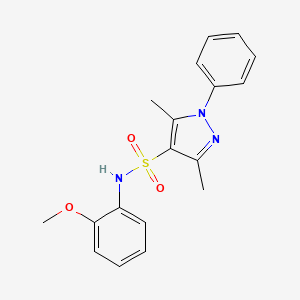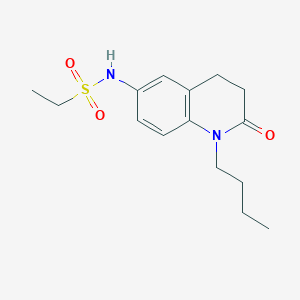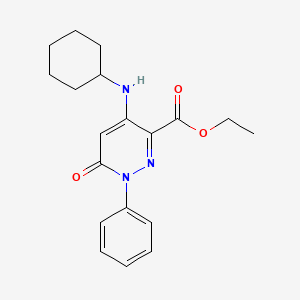![molecular formula C19H16FN3O4S B11265850 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11265850.png)
2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a combination of benzodioxole, triazole, and fluorophenyl groups
Preparation Methods
The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a suitable linker, such as a methylene group.
Introduction of the Fluorophenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar compounds to 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole group but lacks the triazole and fluorophenyl groups.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains the triazole and thiol groups but lacks the benzodioxole and fluorophenyl groups.
4-Fluoroacetophenone: This compound contains the fluorophenyl group but lacks the benzodioxole and triazole groups.
The uniqueness of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H16FN3O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C19H16FN3O4S/c1-23-18(9-25-14-6-7-16-17(8-14)27-11-26-16)21-22-19(23)28-10-15(24)12-2-4-13(20)5-3-12/h2-8H,9-11H2,1H3 |
InChI Key |
YTHIUVFNPOTPNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265767.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B11265777.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11265778.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265787.png)
![2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11265800.png)
![N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B11265809.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11265810.png)

![Methyl 3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11265821.png)

![Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B11265830.png)



